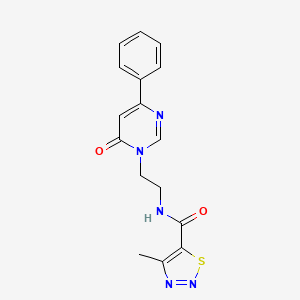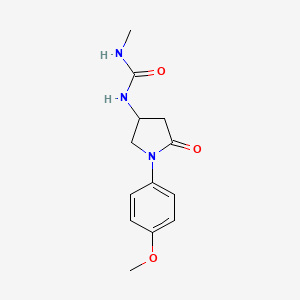
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactivity of this compound would likely depend on the functional groups present. For example, the pyrrolidinone ring might undergo reactions at the carbonyl group, and the methoxyphenyl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and spectroscopic properties .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The study of crystal structures, such as the one conducted by Kang et al. (2015), provides foundational knowledge for understanding the physical and chemical properties of compounds like metobromuron, a related phenylurea herbicide. This research highlights the importance of molecular interactions and structural configuration in determining the behavior and application potential of chemical compounds in agriculture and beyond (Kang, Kim, Kwon, & Kim, 2015).
Herbicidal Activity
Research on novel triazolinone derivatives, as discussed by Luo et al. (2008), explores the herbicidal activities of compounds with similar structural motifs. This is crucial for developing new agrochemicals that can effectively control weeds without harming crops. Such studies pave the way for the synthesis of more efficient and environmentally friendly herbicides (Luo, Jiang, Wang, Chen, & Yang, 2008).
Molecular Docking and Cytotoxicity
Investigations into molecular docking and cytotoxicity, like those by Mushtaque et al. (2016), demonstrate the potential of compounds with similar structural features in medicinal chemistry, particularly in drug design and cancer research. Understanding the interactions between such compounds and biological molecules is key to developing new therapies (Mushtaque, Jahan, Ali, Khan, Khan, Sahay, & Kesarwani, 2016).
Antimicrobial Activity
The synthesis and evaluation of novel compounds for antimicrobial activity, as explored by Hublikar et al. (2019), illustrate the application of such chemical entities in combating infectious diseases. By identifying compounds with effective antimicrobial properties, researchers can contribute to the development of new antibiotics and antifungal agents, addressing the growing concern of antibiotic resistance (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).
Electrochromic Devices
Su et al. (2017) discuss the use of dithienylpyrroles-based electrochromic polymers, including compounds with methoxyphenyl groups, in high-contrast electrochromic devices. This highlights the compound's role in developing advanced materials for electronic displays, smart windows, and other applications where color change under electrical stimulus is desired (Su, Chang, & Wu, 2017).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. For example, it might be harmful if swallowed or cause skin or eye irritation . Proper safety precautions should be taken when handling it, such as wearing appropriate personal protective equipment and ensuring adequate ventilation .
Zukünftige Richtungen
The future directions for research on a compound like this would likely depend on its intended use and the results of initial studies. For example, if it shows promise as a drug, future research might involve conducting preclinical and clinical trials . If it’s an intermediate in a synthetic process, future research might involve optimizing the synthesis process or exploring its use in synthesizing other compounds.
Eigenschaften
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-14-13(18)15-9-7-12(17)16(8-9)10-3-5-11(19-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESBUWVWASBQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
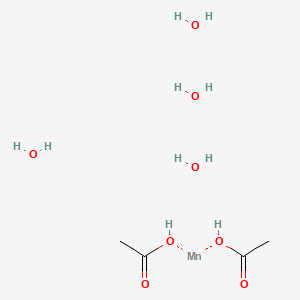
![[(4-Amino-3-ethyl-5-methylphenyl)sulfanyl]formonitrile](/img/structure/B2609460.png)
![2-(4-chlorophenoxy)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide](/img/structure/B2609461.png)
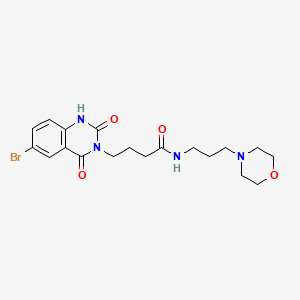
![2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2609464.png)
![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2609465.png)

![1-(benzo[d]isoxazol-3-yl)-N-cyclopropylmethanesulfonamide](/img/structure/B2609469.png)
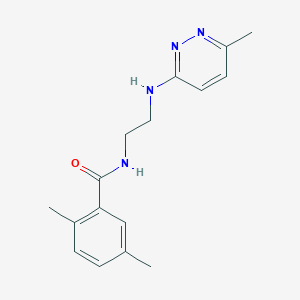
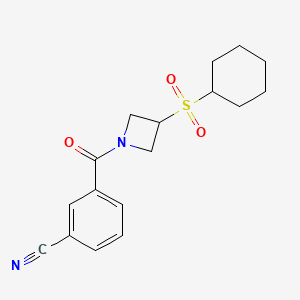

![[1-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B2609476.png)
